1-(pyrazin-2-yl)-2,3-dihydro-1H-indole
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Overview
Description
1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of pyrazine and indole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazine and indole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of pyrazine-2-carboxylic acid with 2,3-dihydroindole in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, where pyrazinyl halides are coupled with indole derivatives .
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques, optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazine moiety can participate in hydrogen bonding and π-π stacking interactions, while the indole ring can engage in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole can be compared with other similar compounds such as:
1-(Pyrazin-2-yl)-1H-indole: Lacks the dihydro component, which may affect its reactivity and biological activity.
1-(Pyridin-2-yl)-2,3-dihydro-1H-indole: Contains a pyridine ring instead of pyrazine, which can alter its electronic properties and interactions with biological targets.
1-(Pyrazin-2-yl)-2,3-dihydro-1H-pyrrole:
The uniqueness of this compound lies in its combination of pyrazine and indole rings, providing a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
1-pyrazin-2-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)5-8-15(11)12-9-13-6-7-14-12/h1-4,6-7,9H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIUIRYNQYNGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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